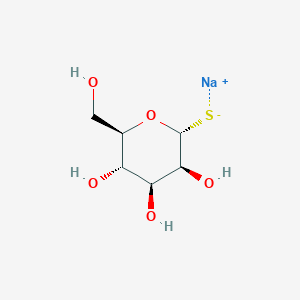

1-Thio-alpha-D-mannose Natriumsalz

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Thio-alpha-D-mannose Natriumsalz, also known as 1-Thio-α-D-mannose sodium salt, is a chemically synthesized compound . It is a white crystalline solid that is soluble in water and some organic solvents . This compound is primarily used in research and laboratory applications as a glycosyl reagent and enzyme substrate . It can be used to synthesize biologically active glycopeptides and glycosylated polymers . Additionally, it has certain applications in glycobiology research and cancer treatment .

Synthesis Analysis

The synthesis of 1-Thio-alpha-D-mannose Natriumsalz can be achieved by reacting 1-Thio-alpha-D-mannose with an appropriate amount of sodium hydroxide . The specific reaction conditions can be adjusted based on actual needs, and the reaction process can be accelerated through alkali catalysis or other methods .Molecular Structure Analysis

The molecular formula of 1-Thio-alpha-D-mannose Natriumsalz is C6H11NaO5S . Its molecular weight is 218.21 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 1-Thio-alpha-D-mannose Natriumsalz are not mentioned in the search results, it is known that this compound can be used to synthesize biologically active glycopeptides and glycosylated polymers .Physical And Chemical Properties Analysis

1-Thio-alpha-D-mannose Natriumsalz is a white crystalline solid . It is soluble in water and some organic solvents . Its molecular weight is 218.21 g/mol .Scientific Research Applications

Glycoprotein Biosynthesis and Function

Mannose derivatives play a crucial role in the biosynthesis and processing of N-linked oligosaccharide chains in glycoproteins. Inhibitors of this pathway, such as tunicamycin and its analogs, have been valuable for studying glycoprotein biosynthesis, offering insights into therole of carbohydrates in protein function. These studies highlight the importance of mannose in the structural formation and biological activity of glycoproteins, with implications for understanding diseases and developing therapeutic interventions (Elbein, 1987).

Antioxidant Properties and Potential Supplements

Research on exopolysaccharides produced by microorganisms, such as the mangrove endophytic fungus Aspergillus sp. Y16, reveals mannose-containing compounds with significant antioxidant activities. These findings suggest potential applications of mannose derivatives as antioxidants and food supplements, contributing to health and nutrition advancements (Chen et al., 2011).

Chemical Modification and Protein Conjugation

Mannose derivatives have been utilized for attaching sugars to proteins, showcasing the versatility of these compounds in biochemical modifications. This application is critical for research in glycoscience, where sugar-protein conjugates are essential for studying biological interactions and developing diagnostic tools (Lee, Stowell, & Krantz, 1976).

Targeting and Drug Delivery Systems

Mannose-functionalized nanoparticles have demonstrated efficacy in targeting specific cell types, such as alveolar macrophages, for drug delivery purposes. This approach offers a promising strategy for localized therapy, particularly in treating infections and diseases where specific cellular targeting can enhance therapeutic outcomes (Costa, Sarmento, & Seabra, 2018).

Immunological Activity and Health Benefits

Polysaccharides containing mannose, derived from sources like Dioscorea opposita Thunb (Chinese yam), exhibit immunological activities, stimulating T lymphocyte proliferation. Such studies underscore the potential of mannose derivatives in enhancing immune responses and offering health benefits, pointing towards their application in functional foods and nutraceuticals (Zhao et al., 2005).

Future Directions

While specific future directions for 1-Thio-alpha-D-mannose Natriumsalz were not found in the search results, it is known that this compound has potential uses in various fields of research and industry . It can be used to synthesize biologically active glycopeptides and glycosylated polymers , indicating potential for further exploration in these areas.

properties

IUPAC Name |

sodium;(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5+,6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPBZIVFRYLHPT-GDTYSWHPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)[S-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Thio-alpha-D-mannose Natriumsalz | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Orn8]-Urotensin II](/img/structure/B1139498.png)